molecular formula C13H10N2O B057587 Phenol, 2-(1H-benzimidazol-2-yl)- CAS No. 2963-66-8

Phenol, 2-(1H-benzimidazol-2-yl)-

Cat. No. B057587
CAS RN: 2963-66-8
M. Wt: 210.23 g/mol
InChI Key: IOJWAAXMYYMGMG-UHFFFAOYSA-N
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Description

Phenol, 2-(1H-benzimidazol-2-yl)-, is a compound of interest in the field of chemistry due to its unique structural and chemical properties. This compound has been the subject of various studies, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)- and its derivatives often involves reactions with various precursors and conditions. For instance, Tavman (2006) discusses the synthesis of related 2-(1H-benzimidazol-2-yl)-phenol derivatives and their complexes with Zn(II) ions, revealing insights into the synthetic pathways and conditions required for such compounds (Tavman, 2006).

Molecular Structure Analysis

Research by Eltayeb et al. (2009) provides a detailed analysis of the molecular structure of a co-crystal containing a derivative of 2-(1H-benzimidazol-2-yl)phenol. The study examines the conformations and intramolecular hydrogen bonding, contributing to understanding the molecular structure of such compounds (Eltayeb, Teoh, Adnan, Fun, Chantrapromma, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of Phenol, 2-(1H-benzimidazol-2-yl)- are diverse. For example, Padalkar et al. (2011) discuss the photo-physical characteristics of 2-substituted benzimidazole derivatives, indicating the potential for excited state intra-molecular proton transfer and dual emission characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, Sekar, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of this compound. Research by Haghverdi et al. (2018) on the preparation and characterization of iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives provides insights into these aspects (Haghverdi, Tadjarodi, Bahri‐Laleh, Haghighi, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are essential for understanding Phenol, 2-(1H-benzimidazol-2-yl)-. Studies like those by Yadav et al. (2016) on the electrochemical and quantum chemical studies of benzimidazole derivatives as corrosion inhibitors offer valuable insights into these properties (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, Ebenso, 2016).

Scientific Research Applications

DNA Binding and Staining Applications

Hoechst 33258, a compound closely related to Phenol, 2-(1H-benzimidazol-2-yl)-, is renowned for its ability to bind specifically to the minor groove of double-stranded B-DNA, exhibiting a preference for AT-rich sequences. Its derivatives are extensively utilized in molecular biology for DNA staining, enabling the visualization of cellular and chromosomal structures in plant cell biology. These applications extend to chromosome analysis, flow cytometry, and the study of nuclear DNA content values (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation

The structural diversity of Phenol, 2-(1H-benzimidazol-2-yl)- analogues, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, contributes significantly to their wide range of properties and applications. This includes the formation of complex compounds with various metals, showcasing potential in spectroscopic properties, structures, magnetic properties, and even biological activities (Boča, Jameson, & Linert, 2011).

Antimicrobial Properties

Phenol derivatives, including those related to Phenol, 2-(1H-benzimidazol-2-yl)-, have been shown to exhibit antimicrobial properties. Studies on phenol antimetabolites have demonstrated their effectiveness in inhibiting the growth of Pseudomonas aeruginosa, a bacterium known for its role in post-surgical infections. This highlights the potential of phenol derivatives in controlling nosocomial infections (Lestari, Amalia, & Djajaningrat, 2023).

Pharmacological Significance

The pharmacological relevance of benzimidazole derivatives, closely related to the core structure of Phenol, 2-(1H-benzimidazol-2-yl)-, is well-documented. These compounds exhibit a wide array of biological activities, including but not limited to antimicrobial, anticancer, and antiviral properties. The versatility of benzimidazole derivatives underscores their importance in medicinal chemistry and drug development (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMGTIHBYFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062746
Record name Phenol, 2-(1H-benzimidazol-2-yl)-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-(1H-benzimidazol-2-yl)-

CAS RN

2963-66-8
Record name 2-(2′-Hydroxyphenyl)benzimidazole
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Record name Phenol, 2-(1H-benzimidazol-2-yl)-
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Record name Phenol, 2-(1H-benzimidazol-2-yl)-
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Record name Phenol, 2-(1H-benzimidazol-2-yl)-
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Record name 2-(2-Hydroxyphenyl)-1H-benzimidazole
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